(2S)-2-(4-Ethoxyphenyl)propan-1-ol
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Overview
Description
(2S)-2-(4-Ethoxyphenyl)propan-1-ol is an organic compound characterized by the presence of an ethoxy group attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-Ethoxyphenyl)propan-1-ol typically involves the asymmetric reduction of the corresponding ketone, (4-Ethoxyphenyl)propan-2-one. This reduction can be achieved using chiral catalysts or biocatalysts to ensure the production of the desired enantiomer. Common reagents for this reduction include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-Ethoxyphenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be further reduced to form the corresponding alkane.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: (4-Ethoxyphenyl)propan-2-one or (4-Ethoxyphenyl)propanoic acid.
Reduction: (2S)-2-(4-Ethoxyphenyl)propane.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
(2S)-2-(4-Ethoxyphenyl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of (2S)-2-(4-Ethoxyphenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(4-Methoxyphenyl)propan-1-ol
- (2S)-2-(4-Propoxyphenyl)propan-1-ol
- (2S)-2-(4-Butoxyphenyl)propan-1-ol
Uniqueness
(2S)-2-(4-Ethoxyphenyl)propan-1-ol is unique due to the presence of the ethoxy group, which imparts specific chemical and physical properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different alkoxy groups, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-2-(4-ethoxyphenyl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-13-11-6-4-10(5-7-11)9(2)8-12/h4-7,9,12H,3,8H2,1-2H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQOHMPPVYYEEH-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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